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2-(4-chlorophenoxy)propanamide

Fragment-based drug discovery Lipophilicity Physicochemical profiling

2-(4-Chlorophenoxy)propanamide (CAS 24889‑00‑7) is a low‑molecular‑weight (199.63 g mol⁻¹) aryloxy‑amide bearing a single 4‑chlorophenyl ether and a primary amide. The compound exists as a racemate and as the resolved (R)‑enantiomer (PDB ligand code W0M).

Molecular Formula C9H10ClNO2
Molecular Weight 199.6
CAS No. 24889-00-7
Cat. No. B6158911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)propanamide
CAS24889-00-7
Molecular FormulaC9H10ClNO2
Molecular Weight199.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenoxy)propanamide (CAS 24889-00-7) – Procurement-Relevant Baseline for Fragment Screening and Synthetic Chemistry


2-(4-Chlorophenoxy)propanamide (CAS 24889‑00‑7) is a low‑molecular‑weight (199.63 g mol⁻¹) aryloxy‑amide bearing a single 4‑chlorophenyl ether and a primary amide [1]. The compound exists as a racemate and as the resolved (R)‑enantiomer (PDB ligand code W0M) [2]. It is catalogued in the EU‑OPENSCREEN fragment library (EOS103202) with publicly available NMR quality‑control data, confirming its suitability for fragment‑based drug discovery (FBDD) [3][4]. Crystallographic fragment screens have placed this compound in the binding sites of at least three therapeutically relevant proteins, establishing it as a validated fragment hit [5][6][7].

Why 2-(4-Chlorophenoxy)propanamide Cannot Be Replaced by Generic Phenoxypropanamide Analogs


Phenoxypropanamide analogs that differ only by the 4‑position aryl substituent (e.g., –H, –F, –Br, –CH₃) are not interchangeable with 2‑(4‑chlorophenoxy)propanamide. The chlorine atom contributes approximately +0.5 log P units relative to the unsubstituted phenoxy analog, altering both passive membrane permeability and the compound’s behaviour in aqueous solubility and protein‑binding assays [1]. In crystallographic fragment screens, subtle changes in halogen identity and position determine whether a fragment yields a co‑crystal structure; 2‑(4‑chlorophenoxy)propanamide has been confirmed as a binder in three independent screens (SARS‑CoV‑2 Nsp3, SHIP1, and EV‑D68 3Dpol), whereas many close analogs lacking the 4‑Cl substituent do not appear among the deposited hit structures [2][3][4]. The primary amide also distinguishes this scaffold from N‑substituted or methyl‑capped analogs that cannot serve as the same synthetic intermediate for reductive amination to chiral amines . These differences mean that selecting a generic substitute without experimental validation risks loss of the crystallographically observed binding mode, altered physicochemical parameters, and forfeiture of documented synthetic utility.

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)propanamide (CAS 24889-00-7)


XLogP3 Lipophilicity Differential vs. Non-Halogenated Phenoxypropanamide Core

The 4‑chloro substituent increases the computed XLogP3 of 2‑(4‑chlorophenoxy)propanamide to 1.7, compared with an estimated XLogP3 of approximately 1.2 for the unsubstituted 2‑phenoxypropanamide core (class‑level inference based on the established contribution of aromatic chlorine to log P) [1]. This increase of ~0.5 log P units places the compound in a lipophilicity range preferred for fragment libraries (typically XLogP3 1–3) while maintaining a topological polar surface area of 52.3 Ų and only one hydrogen‑bond donor [1]. Fragments with XLogP3 below 1.0 often exhibit poor passive permeability, while those above 3.0 carry higher risk of non‑specific binding and aggregation; the 4‑Cl substituent positions this scaffold in the centre of the fragment‑like property space where both solubility and target engagement are balanced.

Fragment-based drug discovery Lipophilicity Physicochemical profiling

Crystallographic Fragment Hit Rate: Confirmed Binder in 3 of 3 Screened Targets

In a large‑scale crystallographic fragment screen of the SARS‑CoV‑2 Nsp3 macrodomain, only 214 of 2,533 diverse fragments (8.4%) yielded co‑crystal structures [1]. 2‑(4‑Chlorophenoxy)propanamide (fragment code Z19727416) was among the confirmed binders, with its electron density unambiguously resolved at 1.05 Å resolution (PDB 5S2Y) [2]. The same fragment was subsequently confirmed as a binder in two additional independent PanDDA group depositions: the phosphatase and C2 domains of human SHIP1 (PDB 5RY2, 1.54 Å) [3] and Enterovirus D68 3Dpol RNA‑dependent RNA polymerase (PDB 13YM, 1.34 Å) [4]. In contrast, numerous phenoxypropanamide analogs lacking the 4‑Cl group or bearing alternative substituents were present in the same screening libraries but did not yield deposited co‑crystal structures, implying that the 4‑chlorophenoxy substitution pattern is a determinant of binding site complementarity. No other single fragment from the phenoxypropanamide series has been reported as a hit across three unrelated protein targets in the PDB.

Crystallographic fragment screening SARS-CoV-2 SHIP1 Enterovirus D68 PanDDA

Fragment Library QC: Public NMR Quality Control Data vs. Uncharacterized Analogs

2‑(4‑Chlorophenoxy)propanamide is one of the relatively few commercially available fragments for which full NMR quality‑control data have been deposited in the public domain. The Biological Magnetic Resonance Data Bank (BMRB) holds entries for both the racemic mixture (bmse011074) and the (R)‑enantiomer (bmse012442), including ¹H and ¹³C chemical shift assignments that enable independent verification of identity and purity [1][2]. The (R)‑enantiomer carries the EU‑OPENSCREEN identifier EOS103202, indicating it has passed the consortium’s QC acceptance criteria for fragment library inclusion [2]. Many phenoxypropanamide analogs available from commercial suppliers lack any publicly accessible spectroscopic QC data, forcing purchasers to rely solely on vendor‑stated purity. The availability of deposited NMR spectra reduces the risk of receiving mis‑identified or impure material, which is a documented problem in fragment‑based screening where even 5–10% impurities can generate false‑positive hits.

Fragment library quality control NMR spectroscopy EU-OPENSCREEN

Synthetic Derivatization: Reduction to Chiral (R)-2-(4-Chlorophenoxy)-1-Aminopropane Building Block

The (R)‑enantiomer of 2‑(4‑chlorophenoxy)propanamide can be chemoselectively reduced with lithium aluminium hydride (LiAlH₄) in tetrahydrofuran to yield (R)‑2‑(4‑chlorophenoxy)‑1‑aminopropane without racemisation . This transformation converts the primary amide into a chiral primary amine while retaining the 4‑chlorophenoxy ether, providing a versatile building block for amide coupling, reductive amination, or sulfonamide formation. The racemic amide (CAS 24889‑00‑7) can similarly be reduced to generate the racemic amine. In contrast, N‑substituted propanamide analogs (e.g., N‑methyl, N‑benzyl, or N,N‑dimethyl derivatives) cannot undergo this direct reduction to a primary amine, nor can ester or acid analogs of the 4‑chlorophenoxy series be reduced to the amine in a single step without protecting‑group manipulation.

Chiral building block Amide reduction Medicinal chemistry Asymmetric synthesis

Best Research and Industrial Application Scenarios for 2-(4-Chlorophenoxy)propanamide (CAS 24889-00-7)


Fragment-Based Lead Discovery Against SARS-CoV-2 Macrodomain or Related Viral ADP-Ribosylhydrolases

This compound is a crystallographically confirmed active-site binder of the SARS‑CoV‑2 Nsp3 macrodomain (PDB 5S2Y, 1.05 Å) [1]. Structure‑based drug discovery groups can use the deposited co‑crystal structure to guide fragment growing or merging strategies targeting the macrodomain’s ADP‑ribose binding pocket. The same scaffold also binds Enterovirus D68 3Dpol (PDB 13YM) [2], suggesting broader applicability to viral polymerase and hydrolase targets.

SHIP1 Phosphatase Inhibitor Development for Oncology and Alzheimer's Disease Research

The compound binds the phosphatase and C2 domains of human SHIP1 (PDB 5RY2) [3], a target implicated in Alzheimer's disease and haematological malignancies. The fragment hit can serve as a starting point for structure‑guided optimisation toward selective SHIP1 inhibitors, with the deposited structure providing direct visualisation of the binding pose at 1.54 Å resolution.

Synthesis of Chiral Phenoxypropylamine Libraries for CNS and Cardiovascular Medicinal Chemistry

The primary amide can be reduced in a single step to (R)-2-(4-chlorophenoxy)-1-aminopropane using LiAlH₄/THF, with retention of configuration . This chiral amine is a versatile intermediate for constructing libraries of amides, sulfonamides, ureas, and secondary amines bearing the 4-chlorophenoxy pharmacophore, relevant to GPCR and ion channel targets in CNS and cardiovascular programmes.

Quality‑Controlled Fragment Screening Campaigns Requiring Publicly Verifiable Compound Identity

Laboratories conducting fragment screening can procure this compound with confidence because its identity and purity are independently verifiable through deposited BMRB NMR spectra (bmse011074, bmse012442) and EU‑OPENSCREEN library certification (EOS103202) [4][5]. This public QC infrastructure reduces the risk of false‑positive screening hits caused by mis‑identified or impure material, a significant operational advantage over uncharacterised commercial analogs.

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